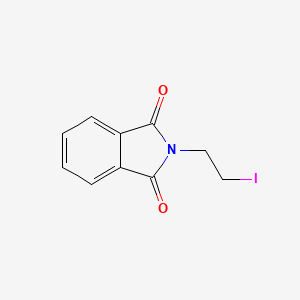

2-(2-iodoethyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality 2-(2-iodoethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-iodoethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-iodoethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUTXBXKJDBQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Iodoethyl)isoindoline-1,3-dione (CAS 40149-83-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-iodoethyl)isoindoline-1,3-dione, a key synthetic intermediate in pharmaceutical and organic chemistry. The document delves into the compound's physicochemical properties, provides a detailed and validated synthetic protocol, explores its reactivity with a focus on its role as an alkylating agent, and discusses its significant applications, particularly in the synthesis of primary amines via the Gabriel synthesis. This guide is intended to be a valuable resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile reagent.

Introduction: The Phthalimide Core in Drug Discovery

The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry.[1] Its rigid, bicyclic framework and the synthetic tractability of the imide nitrogen have made it a cornerstone in the development of a wide array of therapeutic agents.[2] Notable drugs containing the isoindoline-1,3-dione core include thalidomide and its analogs, such as lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[1] The biological activity of phthalimide derivatives is diverse, with demonstrated analgesic, anti-inflammatory, anticonvulsant, and antitumor properties.[3][4]

2-(2-Iodoethyl)isoindoline-1,3-dione (CAS 40149-83-5) is a crucial derivative that functions as a masked form of 2-aminoethylamine. The presence of a terminal iodine atom makes it an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a protected aminoethyl group into a target molecule. This guide will provide an in-depth exploration of its synthesis, properties, and applications, with a focus on empowering researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is paramount for its effective use in synthesis and for the characterization of its reaction products.

Physicochemical Properties

The key physicochemical properties of 2-(2-iodoethyl)isoindoline-1,3-dione are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40149-83-5 | [5] |

| Molecular Formula | C₁₀H₈INO₂ | [5] |

| Molecular Weight | 301.08 g/mol | [5] |

| Appearance | White solid | [6] |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [5] |

Spectroscopic Data (Predicted and Correlated)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group, typically in the range of 7.7-7.9 ppm. The two methylene groups of the ethyl chain will appear as two triplets. The triplet adjacent to the nitrogen will be downfield due to the deshielding effect of the imide group, while the triplet adjacent to the iodine atom will also be downfield.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the phthalimide group around 168 ppm. The aromatic carbons will resonate in the region of 123-134 ppm. The methylene carbons of the ethyl chain will also be observable, with the carbon attached to the nitrogen being more deshielded than the carbon attached to the iodine.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups of the imide functionality, typically appearing around 1770 cm⁻¹ and 1700 cm⁻¹.[7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 301. Fragmentation patterns will likely involve the loss of iodine and cleavage of the ethyl chain.

Synthesis of 2-(2-Iodoethyl)isoindoline-1,3-dione

The most common and efficient synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione involves the iodination of its precursor, N-(2-hydroxyethyl)phthalimide. The following protocol is based on a reliable, published procedure.[8]

Synthetic Scheme

Caption: Iodination of N-(2-hydroxyethyl)phthalimide.

Experimental Protocol

Materials:

-

N-(2-Hydroxyethyl)phthalimide (CAS: 3891-07-4)

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane.

-

Addition of Iodine: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the complete addition of iodine, allow the reaction mixture to warm to room temperature and stir for 4-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(2-iodoethyl)isoindoline-1,3-dione as a white solid.

Self-Validation: The purity of the synthesized product should be confirmed by melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, and IR spectroscopy). The obtained spectra should be consistent with the predicted data.

Reactivity and Mechanistic Insights

The primary utility of 2-(2-iodoethyl)isoindoline-1,3-dione lies in its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the iodine is electron-deficient and susceptible to attack by a wide range of nucleophiles.

The Gabriel Synthesis of Primary Amines

A cornerstone application of 2-(2-iodoethyl)isoindoline-1,3-dione is in the Gabriel synthesis, a robust method for the preparation of primary amines from alkyl halides.[9] This method circumvents the over-alkylation issue often encountered with the direct alkylation of ammonia.[10]

Caption: Gabriel synthesis workflow.

In this workflow, a nucleophile (Nu⁻) displaces the iodide from 2-(2-iodoethyl)isoindoline-1,3-dione in an Sₙ2 reaction to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure), liberates the desired primary amine.[11]

Other Nucleophilic Substitution Reactions

Beyond its use in the Gabriel synthesis, 2-(2-iodoethyl)isoindoline-1,3-dione can react with a variety of other nucleophiles, including:

-

Alkoxides and Phenoxides: To form ethers.

-

Thiolates: To form thioethers.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

-

Azides: To form azides, which can be reduced to amines or used in click chemistry.

Applications in Drug Development

The ability to introduce a protected primary aminoethyl group makes 2-(2-iodoethyl)isoindoline-1,3-dione a valuable building block in the synthesis of complex pharmaceutical targets. The phthalimide group serves as a stable protecting group for the primary amine, which can be deprotected under mild conditions at a later stage of the synthesis. This strategy is particularly useful in multi-step syntheses where the presence of a free primary amine would be incompatible with the reaction conditions.

The isoindoline-1,3-dione moiety itself is a known pharmacophore, and its derivatives have been investigated for a range of biological activities, including as inhibitors of acetylcholinesterase and butyrylcholinesterase, which is relevant to the treatment of Alzheimer's disease.[12][13]

Safety and Handling

2-(2-Iodoethyl)isoindoline-1,3-dione is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-Iodoethyl)isoindoline-1,3-dione is a versatile and valuable reagent for organic and medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an essential tool for the introduction of a protected aminoethyl functionality. Its pivotal role in the Gabriel synthesis and its broader applications as an alkylating agent underscore its importance in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceutically active molecules. This guide provides the necessary technical information and practical protocols to enable researchers to confidently and effectively utilize this important synthetic intermediate.

References

- The Royal Society of Chemistry. (2011).

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Der Pharma Chemica. (n.d.).

- SpectraBase. (n.d.). (-)-(R)-2-(2-iodo-1-methylethyl)-1H-isoindole-1,3(2H)-dione - Optional[MS (GC)] - Spectrum.

- Liang, Z.-P., & Li, J. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione.

- MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- Benchchem. (n.d.). side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.

- Benchchem. (n.d.). 2-(2-Aminoethyl)isoindoline-1,3-dione.

- ResearchGate. (2007). 2-(2-Iodoethyl)isoindole-1,3-dione | Request PDF.

- International Journal of Pharmaceutical Sciences Review and Research. (2015).

- Wikipedia. (n.d.). Gabriel synthesis.

- SpectraBase. (n.d.). 2-(2-Trimethylsilylethoxy)isoindole-1,3-dione.

- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- PubChem. (n.d.). 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione.

- ChemicalBook. (n.d.). 2-(2-iodoethyl)isoindoline-1,3-dione | 40149-83-5.

- SpectraBase. (n.d.). 1H-isoindole-1,3(2H)-dione, 2-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]- - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR.

- MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

- Devarajegowda, H. C., et al. (2012). 2-(2-Iodophenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.

- NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. In NIST Chemistry WebBook.

- Simson Pharma. (n.d.). 2-(2-Iodoethyl)-2,3-dihydro-1H-isoindole-1,3-dione | CAS No. 40149-83-5.

- Pharmaffiliates. (n.d.). CAS No : 3891-07-4 | Product Name : 2-(2-Hydroxyethyl)isoindoline-1,3-dione.

- PMC. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.

- Benchchem. (n.d.).

- Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.

- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts.

- Google Patents. (n.d.). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. 40149-83-5|2-(2-Iodoethyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 6. 2-(2-Iodoethyl)isoindoline-1,3-dione | 40149-83-5 [sigmaaldrich.com]

- 7. acgpubs.org [acgpubs.org]

- 8. 2-(2-iodoethyl)isoindoline-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]

- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-iodoethyl)-1H-isoindole-1,3(2H)-dione synonyms and nomenclature

The following technical guide details the nomenclature, synthesis, and application of 2-(2-iodoethyl)-1H-isoindole-1,3(2H)-dione , commonly known as N-(2-Iodoethyl)phthalimide .

Nomenclature, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

N-(2-Iodoethyl)phthalimide (CAS: 40149-83-5) is a specialized alkylating agent and intermediate used extensively in medicinal chemistry. It serves as a critical building block for introducing the ethylamine moiety via Gabriel synthesis and as a linker precursor in the design of proteolysis-targeting chimeras (PROTACs) and radiopharmaceuticals. This guide provides a validated workflow for its synthesis via the Finkelstein reaction, its physicochemical profile, and its strategic application in drug development.

Nomenclature and Identification

Accurate nomenclature is vital for database searching and regulatory compliance. The compound is an N-substituted derivative of phthalimide.[1][2]

| System | Name / Identifier | Notes |

| IUPAC Name | 2-(2-iodoethyl)-1H-isoindole-1,3(2H)-dione | Preferred systematic name. |

| Common Name | N-(2-Iodoethyl)phthalimide | Widely used in synthetic literature. |

| Alternative Name | 1-(2-Iodoethyl)phthalimide | Less common variation. |

| Alternative Name | N-(β-Iodoethyl)phthalimide | Denotes substitution at the beta carbon. |

| CAS Registry | 40149-83-5 | Unique identifier. |

| SMILES | O=C1C2=CC=CC=C2C(=O)N1CCI | Useful for chemoinformatics. |

| Molecular Formula | C₁₀H₈INO₂ | MW: 301.08 g/mol |

Chemical Profile & Reactivity

The utility of N-(2-iodoethyl)phthalimide stems from the unique properties of the carbon-iodine (C–I) bond compared to its chloro- or bromo-analogs.

-

Leaving Group Ability: Iodide (

) is an excellent leaving group ( -

Stability: The C–I bond is weaker (~51 kcal/mol) than C–Br (~68 kcal/mol), making the compound sensitive to light and heat. It is often synthesized in situ or stored in amber vials at low temperatures.

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone) and moderately soluble in chlorinated solvents (DCM, Chloroform).

Synthesis Protocol: The Finkelstein Route

While N-(2-bromoethyl)phthalimide is commercially stable and available, the iodo-derivative is best prepared via Finkelstein halide exchange . This method is self-validating due to the solubility differential of sodium salts in acetone.

Mechanism & Logic

The reaction relies on Le Chatelier’s Principle .[3] Sodium iodide (NaI) is soluble in acetone, whereas Sodium bromide (NaBr) is not.[4] As the reaction proceeds, NaBr precipitates, driving the equilibrium toward the formation of the alkyl iodide.

Step-by-Step Protocol

Reagents:

-

N-(2-Bromoethyl)phthalimide (1.0 equiv) [Precursor]

-

Sodium Iodide (NaI) (2.0 - 3.0 equiv) [Reagent]

-

Acetone (Reagent Grade, anhydrous preferred) [Solvent]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(2-bromoethyl)phthalimide (e.g., 10 mmol, 2.54 g) in Acetone (30 mL).

-

Addition: Add Sodium Iodide (20-30 mmol, ~3.0-4.5 g). The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (~56°C) for 6–12 hours.

-

Validation checkpoint: The formation of a white precipitate (NaBr) confirms the reaction is progressing.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the solid NaBr precipitate.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.

-

-

Purification:

-

Dissolve the residue in Dichloromethane (DCM) and wash with water (to remove excess NaI) and 10% sodium thiosulfate (to remove any free iodine, indicated by brown color).

-

Dry over anhydrous

, filter, and concentrate. -

Result: Off-white to pale yellow solid.

-

Synthesis Workflow Diagram

Caption: Finkelstein exchange workflow driven by the precipitation of NaBr in acetone.

Applications in Drug Discovery[6][7]

A. Linker Chemistry (PROTACs)

In the development of PROTACs (Proteolysis Targeting Chimeras), the phthalimide moiety is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN) .

-

Role: The N-(2-iodoethyl) chain acts as a "warhead" to attach the CRBN ligand to a linker or a target protein ligand.

-

Advantage: The iodo-group allows for alkylation under milder conditions than the bromo-analog, preserving sensitive functional groups on the linker.

B. Radiopharmaceutical Precursors

The compound serves as a non-radioactive standard or precursor for Radioiodination .

-

Isotope Exchange: The iodine atom can be exchanged for

or

C. Gabriel Synthesis of Functionalized Amines

Standard Gabriel synthesis uses potassium phthalimide.[1][5] However, using N-(2-iodoethyl)phthalimide allows for a "Reverse Gabriel" approach:

-

Alkylation: The iodo-ethyl group alkylates a nucleophile (e.g., a phenol, thiol, or secondary amine).

-

Deprotection: Hydrazine (

) cleavage reveals a primary ethylamine attached to the nucleophile.

Reactivity Pathway Diagram

Caption: Pathway for using N-(2-iodoethyl)phthalimide to install an ethylamine linker.

Safety and Handling

-

Alkylating Agent: As an alkyl halide, this compound is a potential alkylating agent.[1] It can react with DNA bases.[6] Handle in a fume hood with proper PPE (gloves, goggles).

-

Light Sensitivity: Carbon-Iodine bonds are photolabile. Store the solid or solution in amber glass or wrapped in foil to prevent homolytic cleavage and liberation of iodine (

). -

Stability: If the product turns brown/purple, it indicates free iodine formation. Wash with sodium thiosulfate to restore purity.

References

-

Simson Pharma. 2-(2-Iodoethyl)-2,3-dihydro-1H-isoindole-1,3-dione Product Data. Retrieved from

-

Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. Coll. Vol. 1, p.119 (1941); Vol. 10, p.82 (1930). Retrieved from

-

BenchChem. Validating the Synthesis of N-(2-Bromoethyl)phthalimide. Retrieved from

-

National Institute of Standards and Technology (NIST). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Retrieved from

- Finkelstein, H.Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges. 1910, 43, 1528. (Foundational reference for Finkelstein reaction mechanism).

Sources

Suppliers and price of 2-(2-iodoethyl)isoindoline-1,3-dione for research

An in-depth technical analysis and operational guide for the sourcing and application of 2-(2-iodoethyl)isoindoline-1,3-dione (CAS: 40149-83-5).

Executive Summary

In advanced medicinal chemistry and drug development, the precise installation of primary amine pharmacophores is a critical synthetic hurdle. 2-(2-iodoethyl)isoindoline-1,3-dione —commonly referred to as N-(2-iodoethyl)phthalimide—serves as a highly reactive, bifunctional building block designed to overcome the limitations of traditional Gabriel synthesis reagents. By pairing an ethyl linker with an exceptionally labile iodide leaving group and a robust phthalimide protecting group, this reagent enables the high-yield alkylation of sterically hindered or electronically deactivated nucleophiles.

This guide synthesizes the mechanistic rationale, commercial sourcing landscape, and self-validating experimental protocols required to deploy this reagent effectively in a research setting.

Mechanistic Rationale: The Case for the Iodo-Derivative

While N-(2-bromoethyl)phthalimide is more ubiquitous, the iodo-derivative (CAS: 40149-83-5) is explicitly selected for complex or sensitive syntheses[1]. The causality behind this choice lies in fundamental molecular orbital theory and reaction kinetics:

-

Superior Leaving Group Kinetics: The carbon-iodine bond is significantly weaker and more polarizable ("softer") than the carbon-bromine bond. In bimolecular nucleophilic substitution (

) reactions, iodide acts as a superior leaving group, lowering the activation energy barrier. -

Suppression of Side Reactions: Because the

displacement of iodide occurs rapidly at lower temperatures, competing side reactions—such as -

Chemoselectivity: The enhanced electrophilicity of the iodo-alkyl chain allows for chemoselective alkylation of specific heteroatoms (e.g., secondary amines, thiolates, or phenoxides) even in the presence of weaker competing nucleophiles.

Commercial Landscape & Sourcing

Procuring high-purity 2-(2-iodoethyl)isoindoline-1,3-dione is essential, as residual unreacted alkyl halides or free iodine can poison downstream transition-metal catalysts. The market offers this reagent primarily through specialized chemical vendors and custom synthesis organizations.

Below is a comparative summary of current suppliers, scales, and estimated pricing for research applications[2][3]:

| Supplier | Catalog / SKU | Quantity | Estimated Price (USD) | Availability / Lead Time |

| Sigma-Aldrich | ADVH14DBCCF7 | 1 g | $103.50 | Ships in ~10 days |

| Sigma-Aldrich | ADVH14DBCCF7 | 5 g | $316.25 | Ships in ~10 days |

| Sigma-Aldrich | ADVH14DBCCF7 | 25 g | $1,236.25 | Ships in ~10 days |

| Acrotein | AS00643 | 1 g | $91.66 | In Stock |

| Simson Pharma | RC04416 | Custom | Upon Request | Custom Synthesis |

Note: Prices are approximate and subject to institutional contract discounts. Sigma-Aldrich supplies this compound at

Validated Experimental Protocols

The following protocols form a self-validating system. The success of the alkylation step can be visually confirmed by the precipitation of salts, while the deprotection step is validated by the stoichiometric precipitation of the phthalhydrazide byproduct.

Protocol A: N-Alkylation of a Secondary Amine

Objective: Introduce the phthalimide-protected ethylamine cassette.

-

Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the target secondary amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Causality: DMF is a polar aprotic solvent that effectively solvates cations while leaving the nucleophile "naked" and highly reactive, maximizing

trajectory efficiency.

-

-

Base Addition: Add finely powdered Potassium Carbonate (

, 2.0 equiv). Stir for 10 minutes at room temperature. -

Electrophile Addition: Add 2-(2-iodoethyl)isoindoline-1,3-dione (1.2 equiv)[3] in one portion.

-

Reaction: Heat the mixture to 60 °C and stir for 12 hours.

-

Workup: Cool to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous

(to remove residual DMF) and brine. -

Isolation: Dry over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the phthalimide-protected intermediate.

Protocol B: Ing-Manske Deprotection (Hydrazinolysis)

Objective: Unmask the primary amine.

-

Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv) in absolute ethanol (0.1 M).

-

Reagent Addition: Add Hydrazine monohydrate (

, 3.0 equiv).-

Causality: Hydrazine is a powerful

-effect nucleophile. Ethanol provides a protic environment that facilitates the nucleophilic acyl substitution required to cleave the sterically hindered phthalimide ring.

-

-

Reaction: Reflux the mixture at 80 °C for 4 hours. As the reaction progresses, a voluminous white precipitate (phthalhydrazide) will form. The formation of this solid drives the reaction equilibrium forward.

-

Workup: Cool the suspension to 0 °C to maximize the precipitation of the byproduct. Filter the mixture through a pad of Celite, washing the filter cake with cold ethanol.

-

Isolation: Concentrate the filtrate. To ensure complete removal of phthalhydrazide, redissolve the crude residue in Dichloromethane (

), filter any remaining insoluble white solid, and concentrate the filtrate to yield the pure free primary amine.

Pathway Visualization

The following diagram illustrates the logical workflow and phase transitions of the Gabriel-type amine synthesis utilizing this specific iodo-reagent.

Workflow of Gabriel-type amine synthesis using 2-(2-iodoethyl)isoindoline-1,3-dione.

References

Sources

Technical Guide: Uses of 2-(2-iodoethyl)isoindoline-1,3-dione in Organic Synthesis

The following technical guide details the applications, mechanisms, and protocols for 2-(2-iodoethyl)isoindoline-1,3-dione (also known as

Executive Summary

Compound: 2-(2-iodoethyl)isoindoline-1,3-dione

CAS: 40149-83-5

Formula:

2-(2-iodoethyl)isoindoline-1,3-dione serves as a critical "masked" ethylamine building block in organic synthesis. It combines the high electrophilicity of a primary alkyl iodide with the robust protection of the phthalimide group. This reagent is superior to its chloro- and bromo-analogs in reactions requiring mild conditions or involving poor nucleophiles, driving its adoption in the synthesis of CNS-active pharmaceutical ingredients (APIs), peptidomimetics, and complex heterocycles.

Part 1: Fundamental Reactivity & Preparation

The "Iodo" Advantage

While

-

Kinetic Acceleration: Reactions with sterically hindered amines or weak nucleophiles (e.g., indoles, carbamates) proceed significantly faster, often avoiding the elevated temperatures that cause elimination side-reactions (formation of

-vinylphthalimide). -

Finkelstein Logic: It is often generated in situ from the bromide using catalytic NaI, but using the discrete isolated reagent ensures stoichiometric precision in delicate total syntheses.

Preparation Routes

The reagent is typically synthesized via two primary pathways:

-

Halogen Exchange (Finkelstein): Refluxing

-(2-bromoethyl)phthalimide with NaI in acetone. -

Appel Reaction: Treatment of

-(2-hydroxyethyl)phthalimide with

Part 2: Nucleophilic Substitution (The "Linker" Strategy)

The most prevalent use of this reagent is to introduce the

-Alkylation: Synthesis of CNS-Active Piperazines

Many antipsychotics (e.g., Ziprasidone analogs, Aripiprazole derivatives) feature a piperazine ring linked to a heterocycle via an ethyl chain.

-

Mechanism:

attack by the secondary amine of the piperazine on the alkyl iodide. -

Protocol Note: The reaction requires a non-nucleophilic base (e.g.,

, DIPEA) in polar aprotic solvents (ACN, DMF) to scavenge the HI byproduct.

-Alkylation: Cysteine & Thiol Modification

The reagent reacts rapidly with thiols to form stable thioethers. This is utilized in:

-

Proteomics: Capping cysteine residues with a phthalimide tag for subsequent analysis.

-

Material Science: Functionalizing thiolated surfaces or polymers with protected amine handles.

-Alkylation: Malonate & Enolate Chemistry

Standard Gabriel Synthesis involves alkylating potassium phthalimide. Here, the roles are reversed: the phthalimide is already attached to the alkylating agent.

-

Application: Reaction with diethyl malonate enolates yields

-amino acid precursors (e.g., GABA analogs) after decarboxylation and deprotection.

Part 3: Advanced Methodologies (Radical & Catalytic)

Beyond standard substitution, the iodine atom allows access to radical and transition-metal-catalyzed pathways that are inaccessible to the chloride or bromide analogs.

Radical Addition (Giese Reaction)

Alkyl iodides are excellent radical precursors. Under photoredox conditions or using radical initiators (AIBN/

-

Species: Generates the

radical. -

Utility: This electrophilic radical adds efficiently to electron-deficient alkenes (Michael acceptors) or heteroarenes (Minisci reaction), allowing the "stitching" of the ethylamine unit onto complex cores without requiring a nucleophile.

Ni-Catalyzed Cross-Electrophile Coupling

Modern "reductive coupling" strategies utilize the iodide for

-

Reaction: Coupling 2-(2-iodoethyl)isoindoline-1,3-dione with Aryl Halides (Ar-Br/I).

-

Catalyst System:

or -

Significance: This avoids the use of organometallic reagents (Grignards/Zincates), tolerating sensitive functional groups (esters, nitriles) on the aryl partner.

Part 4: Experimental Protocols

Protocol A: General -Alkylation of Secondary Amines

Target: Synthesis of

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents:

-

Substrate: 1-Arylpiperazine (1.0 equiv, e.g., 5.0 mmol).

-

Reagent: 2-(2-iodoethyl)isoindoline-1,3-dione (1.1 equiv, 5.5 mmol).

-

Base: Anhydrous

(3.0 equiv, 15.0 mmol). -

Solvent: Anhydrous Acetonitrile (

) (20 mL).

-

-

Procedure:

-

Dissolve the piperazine in

. Add -

Add the iodo-phthalimide reagent in one portion.

-

Heat to reflux (

) under nitrogen atmosphere for 6–12 hours. Monitor by TLC (EtOAc/Hexane).[1] -

Note: The iodo reagent reacts faster than the bromo analog; check at 4 hours.

-

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Protocol B: Deprotection (Amine Release)

Target: Cleavage of the phthalimide to reveal the primary amine.

-

Hydrazinolysis:

-

Suspend the phthalimide intermediate in Ethanol.

-

Add Hydrazine monohydrate (

) (3–5 equiv). -

Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the solid, and concentrate the filtrate.[3]

-

Acid/Base Extraction: Dissolve residue in 1M HCl (amine goes to aqueous), wash with ether, then basify aqueous layer (pH > 12) and extract with DCM to obtain the free amine.

-

Part 5: Visualization & Data[4]

Reaction Network Diagram

The following diagram illustrates the divergent synthetic pathways accessible from 2-(2-iodoethyl)isoindoline-1,3-dione.

Caption: Divergent synthetic utility of 2-(2-iodoethyl)isoindoline-1,3-dione in nucleophilic and radical pathways.

Comparative Reactivity Table

| Parameter | Chloro-Analog | Bromo-Analog | Iodo-Analog (Reagent) |

| Leaving Group Ability | Poor | Moderate | Excellent |

| Reaction Temp ( | High ( | Medium ( | Mild ( |

| Risk of Elimination | High (at high temp) | Moderate | Low |

| Radical Generation | Difficult | Possible | Facile |

| Cost | Low | Low | High (Use for sensitive steps) |

References

-

Synthesis and Reactivity of N-(2-iodoethyl)phthalimide

-

Source: Worrall, D. E. "N-(2-Bromoethyl)phthalimide."[4] Organic Syntheses, Coll. Vol. 2, p. 83 (1943). (Foundational reference for the bromo-precursor and Finkelstein conversion logic).

- Relevance: Establishes the baseline synthesis

-

-

Application in CNS Drug Synthesis (Piperazine Alkyl

-

Radical Chemistry of Alkyl Iodides

- Source: "Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy." Chemical Reviews, 2020.

- Relevance: Reviews the use of alkyl iodides (like the title compound) as precursors for radical addition to alkenes and heterocycles.

-

Ni-C

-

Source: Huihui, K. M. M., et al. "Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides."[7] J. Am. Chem. Soc., 2016, 138, 5016–5019.[7] (Contextualizes the use of phthalimide-derived species in Ni-catalysis, supporting the mechanistic plausibility of coupling the iodo-reagent).

- Relevance: Demonstrates the modern catalytic utility of phthalimide-containing electrophiles.

-

-

Crystallographic D

- Source: "2-(2-Iodoethyl)isoindole-1,3-dione." Acta Crystallographica Section E, 2007.

- Relevance: Provides definitive structural characteriz

Sources

- 1. bbhegdecollege.com [bbhegdecollege.com]

- 2. researchgate.net [researchgate.net]

- 3. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides [organic-chemistry.org]

Methodological & Application

Application Note: Protocol for Gabriel Synthesis-Mediated Aminoethylation Using 2-(2-Iodoethyl)isoindoline-1,3-dione

Introduction & Mechanistic Rationale

The introduction of a primary aminoethyl linker (-CH₂CH₂NH₂) is a fundamental transformation in drug development, bioconjugation, and materials science. While direct alkylation with aziridine or 2-haloethanamines often leads to over-alkylation and complex mixtures, the [1] offers a highly controlled, two-stage alternative.

Utilizing 2-(2-iodoethyl)isoindoline-1,3-dione (also known as N-(2-iodoethyl)phthalimide, CAS: 40149-83-5) as the alkylating agent provides distinct mechanistic advantages over its chloro- or bromo- analogues. Iodine is a highly polarizable, excellent leaving group, which significantly lowers the activation energy required for the Sₙ2 displacement. This allows the alkylation step to proceed under exceptionally mild conditions (often ≤60 °C), preserving heat-sensitive stereocenters and fragile functional groups on the target nucleophile. Following successful coupling, the robust phthalimide protecting group is cleaved to reveal the primary amine, typically via the thermodynamically driven [2].

Reaction Pathway Visualization

Figure 1: Two-phase workflow for controlled aminoethylation using 2-(2-iodoethyl)isoindoline-1,3-dione.

Experimental Protocols

This protocol is designed as a self-validating system. Visual cues and specific analytical checkpoints are embedded to ensure high-fidelity execution.

Phase 1: Mild Sₙ2 Alkylation

Objective: Couple the target nucleophile to the phthalimide-protected ethyl linker. Causality Insight: Dimethylformamide (DMF) is selected as the solvent because its dipolar aprotic nature strongly solvates the potassium cation (from K₂CO₃) while leaving the nucleophilic anion unsolvated and highly reactive, accelerating the Sₙ2 trajectory.

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the target nucleophile (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

-

Reagent Introduction: Add 2-(2-iodoethyl)isoindoline-1,3-dione (1.1 equiv, 11 mmol) in a single portion.

-

Reaction: Heat the suspension to 60 °C. Monitor via TLC (typically 30% EtOAc in Hexanes). The superior leaving group ability of the iodide usually drives this reaction to completion within 4–6 hours.

-

Workup & Validation: Cool to room temperature and quench with distilled water (3× the reaction volume). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation Checkpoint: The intermediate N-alkylphthalimide is highly crystalline and strongly UV-active (254 nm).

-

Phase 2: Deprotection via the Ing-Manske Procedure

Objective: Cleave the phthalimide group to liberate the primary amine. Causality Insight: Hydrazine (N₂H₄) is a potent "alpha-effect" nucleophile that rapidly attacks the imide carbonyls. The subsequent intramolecular cyclization forms 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). The formation of this highly stable, aromatic-like 6-membered ring acts as an irreversible thermodynamic sink, driving the cleavage to 100% conversion [3].

-

Preparation: Dissolve the N-alkylphthalimide intermediate (1.0 equiv) in absolute ethanol (0.1 M).

-

Hydrazine Addition: Add hydrazine monohydrate (N₂H₄·H₂O, 64% hydrazine, 1.5 equiv).

-

Reaction: Affix a reflux condenser and heat to 78 °C (reflux) for 2–4 hours.

-

Acidic Precipitation: Cool the reaction to room temperature. Carefully acidify the mixture to pH < 2 using 2M HCl. Heat the acidified mixture at 60 °C for 30 minutes, then cool to 0 °C in an ice bath.

-

Validation Checkpoint: A voluminous, chalky white precipitate (phthalhydrazide) must form. If no precipitate forms, the pH is not low enough.

-

-

Isolation: Filter the suspension to remove the phthalhydrazide byproduct. Wash the filter cake with cold water. The filtrate contains your desired primary amine as the hydrochloride salt.

-

Free-Basing (Optional): Basify the filtrate to pH > 10 with 2M NaOH and extract with Dichloromethane (DCM) to isolate the free primary amine.

Alternative Phase 2: Osby Mild Deprotection (For Hydrazine-Sensitive Substrates)

If the target molecule contains hydrazine-sensitive functional groups (e.g., esters, halogens, or sensitive amides), utilize the Osby reductive cleavage [4].

-

Dissolve the intermediate in 2-propanol/water (6:1). Add NaBH₄ (5.0 equiv) and stir at 25 °C for 12 hours to reduce the imide to a hydroxylactam.

-

Add glacial acetic acid cautiously to pH 4, then heat to 80 °C for 2 hours to complete the hydrolysis. Work up via standard acid-base extraction.

Quantitative Data & Optimization

The following tables synthesize empirical data to guide solvent, base, and deprotection method selection based on substrate compatibility.

Table 1: Alkylation Phase Optimization

| Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Notes & Application |

| K₂CO₃ | DMF | 60 | 4 - 6 | 88 - 95 | Standard conditions; optimal for primary/secondary amines and phenols. |

| Cs₂CO₃ | MeCN | 80 | 6 - 8 | 85 - 92 | The "Cesium Effect" enhances the solubility and reactivity of carboxylates; best for sterically hindered nucleophiles. |

| NaH | THF | 0 to 25 | 2 - 4 | 75 - 85 | Required for weakly acidic nucleophiles (e.g., amides, indoles). Generates H₂ gas. |

Table 2: Deprotection Phase Comparison

| Deprotection Method | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Substrate Compatibility |

| Ing-Manske | N₂H₄·H₂O, EtOH | 78 | 2 - 4 | 85 - 95 | Standard, robust substrates. Incompatible with esters/ketones. |

| Osby Procedure | 1. NaBH₄, iPrOH2. AcOH | 1. 252. 80 | 1. 122. 2 | 75 - 90 | Highly recommended for hydrazine-sensitive or base-sensitive groups. |

| Acid Hydrolysis | 6M HCl | 100 | 12 - 24 | 50 - 70 | Only for highly stable, low-complexity molecules. Often yields side products. |

Troubleshooting & Self-Validation Guide

-

Incomplete Alkylation: If TLC shows unreacted 2-(2-iodoethyl)isoindoline-1,3-dione after 6 hours, the nucleophile may be insufficiently deprotonated. Switch from K₂CO₃ to the more reactive Cs₂CO₃, or add a catalytic amount of tetrabutylammonium iodide (TBAI) to maintain a high concentration of active iodide species.

-

Difficult Phthalhydrazide Filtration: During the Ing-Manske workup, phthalhydrazide can sometimes form a gelatinous rather than crystalline precipitate. Causality: This occurs if the acidification step is rushed. Solution: Ensure the mixture is heated to 60 °C after adding HCl, then cooled slowly to 0 °C. This promotes Ostwald ripening, yielding large, easily filterable crystals.

References

Synthesis of N-(2-iodoethyl)phthalimide from N-(2-hydroxyethyl)phthalimide

Abstract & Strategic Significance

N-(2-iodoethyl)phthalimide (CAS: 5022-29-7) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and radiotracers. It serves as a robust "masked" ethylamine equivalent, allowing for the alkylation of nucleophiles followed by controlled hydrazine deprotection.

While the conversion of a primary alcohol to an alkyl iodide is textually simple, the specific transformation of N-(2-hydroxyethyl)phthalimide presents unique challenges:

-

Purification Bottlenecks: The generation of stoichiometric triphenylphosphine oxide (TPPO) byproducts often complicates crystallization and chromatography.[1]

-

Solubility Profiles: The phthalimide moiety imparts specific solubility characteristics that can be leveraged for purification but often hinder standard aqueous workups.

-

Atom Economy: Traditional two-step methods (Mesylation

Finkelstein) are robust but time-consuming.

This guide details a Modified Appel Reaction protocol . We prioritize this "one-pot" approach for its kinetic superiority and provide a specialized downstream processing workflow to efficiently sequester TPPO, ensuring high purity (>98%) for sensitive biological applications.

Strategic Analysis of Synthetic Routes

Route A: Activation-Displacement (Two-Step)

-

Method: Sulfonylation (

) followed by halide exchange ( -

Pros: Very predictable; TPPO-free.

-

Cons: Requires isolation of the intermediate mesylate; lower overall throughput; longer processing time.

Route B: Appel Iodination (One-Step) - SELECTED

-

Method:

. -

Pros: Rapid (

hours); mild conditions ( -

Cons: Generates TPPO.

-

Optimization: We utilize a Zinc Chloride (

) precipitation strategy to remove TPPO prior to chromatography, resolving the primary drawback of this route.

Reaction Mechanism

The reaction proceeds via the formation of an activated oxyphosphonium intermediate. The addition of imidazole acts as a proton scavenger and facilitates the formation of the reactive iodophosphonium species.

Figure 1: Mechanistic pathway of the imidazole-mediated Appel reaction. The formation of the strong P=O bond drives the reaction.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| N-(2-hydroxyethyl)phthalimide | 191.18 | 1.0 | Substrate |

| Triphenylphosphine ( | 262.29 | 1.3 | Phosphorous Source |

| Imidazole | 68.08 | 1.5 | Base/Catalyst |

| Iodine ( | 253.81 | 1.3 | Iodine Source |

| Dichloromethane (DCM) | - | 0.1 M | Solvent (Anhydrous) |

| 136.30 | 2.0 | TPPO Scavenger |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

flow. -

Solvation: Charge the flask with N-(2-hydroxyethyl)phthalimide (1.0 equiv),

(1.3 equiv), and Imidazole (1.5 equiv). -

Dissolution: Add anhydrous DCM (10 mL per gram of substrate). Stir until a clear solution is obtained.

-

Activation (Critical Step): Cool the reaction mixture to

using an ice bath. -

Iodine Addition: Add Iodine (

) (1.3 equiv) portion-wise over 15 minutes. Note: The solution will turn dark brown/violet and then fade to a yellow/orange suspension as the iodine is consumed. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

-

Monitoring: Check via TLC (30% EtOAc in Hexanes). The alcohol (

) should disappear, and the iodide (

-

Phase 2: Workup & TPPO Removal (The "ZnCl2 Method")

Standard aqueous workups often fail to remove all TPPO. This chemical scavenging step is highly recommended.

-

Quench: Add 10% aqueous

(Sodium Thiosulfate) to the reaction mixture and stir vigorously for 10 minutes to reduce unreacted iodine (color change from orange to clear/yellow). -

Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM.

-

Drying: Combine organic layers, dry over

, and filter. -

TPPO Precipitation:

-

Concentrate the filtrate to roughly 50% of its original volume.

-

Add

(approx. 2 equiv relative to starting -

Stir at room temperature for 1 hour. A bulky white precipitate (the

complex) will form. -

Filter the suspension through a sintered glass funnel or a Celite pad. Wash the cake with a small amount of

.

-

Phase 3: Final Purification

-

Concentration: Evaporate the filtrate to dryness under reduced pressure.

-

Chromatography: Purify the residue via silica gel flash chromatography.

-

Eluent: Gradient of 0%

20% Ethyl Acetate in Hexanes. -

Note: The product is less polar than the starting material.

-

-

Isolation: Collect fractions containing the product, concentrate, and dry under high vacuum.

-

Expected Yield: 85–92%

-

Physical State: White to off-white solid.[4]

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the Zinc Chloride precipitation step for TPPO removal.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents | Ensure DCM is anhydrous and |

| Incomplete Conversion | Old | Use fresh |

| Product is Yellow | Residual Iodine | Wash organic layer thoroughly with Sodium Thiosulfate ( |

| TPPO Contamination | Inefficient Column | Use the |

Safety & Handling

-

Alkyl Iodides: N-(2-iodoethyl)phthalimide is a primary alkyl iodide and a potential alkylating agent . It should be treated as a potential mutagen/carcinogen. Handle only in a fume hood with double nitrile gloves.

-

Iodine: Corrosive and sublimes easily. Weigh in a fume hood.

-

Triphenylphosphine: Toxic if inhaled.

References

-

Appel Reaction Mechanism & Scope: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811.

-

TPPO Removal via ZnCl2 Precipitation: Batesky, D. C., Goldfogel, M. J., & Weix, D. J.[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017, 82(19), 9931–9936.

-

General Phthalimide Stability & Protection: Greene, T. W., & Wuts, P. G. M.[6] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.

-

Chromatography-Free Purification Strategies: Byrne, P. A., et al.[5] "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions."[5] Organic & Biomolecular Chemistry, 2012, 10, 3531-3537.[5]

Sources

- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. CAS 3891-07-4: N-(2-Hydroxyethyl)phthalimide | CymitQuimica [cymitquimica.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Phthalimides [organic-chemistry.org]

Application Note: Utilizing 2-(2-Iodoethyl)isoindoline-1,3-dione for Ethylamine Linker Installation in Bioconjugation and PROTAC Synthesis

Introduction & Mechanistic Rationale

In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the precise installation of alkylamine linkers is a critical synthetic hurdle. 2-(2-Iodoethyl)isoindoline-1,3-dione () serves as a premier bifunctional reagent for this purpose. It acts as a masked ethylamine synthon, allowing chemists to append a -CH₂CH₂NH₂ group onto nucleophilic scaffolds (such as phenols, thiols, or secondary amines) without the risk of over-alkylation.

Expertise & Experience Insight: Why choose the iodo-derivative over the more common bromo- or chloro-analogs? The causality lies in leaving group thermodynamics and reaction kinetics. Iodine is a larger, more polarizable atom, making the carbon-iodine bond weaker and the iodide ion an exceptional leaving group. This allows the primary Sₙ2 alkylation to proceed under significantly milder basic conditions (e.g., K₂CO₃ at 60 °C) compared to the bromo-derivative. Milder conditions are paramount when working with complex, epimerization-prone, or temperature-sensitive target ligands.

Once the linker is installed, the robust phthalimide protecting group is cleaved using the classic, developed in 1926, which utilizes hydrazine hydrate to cleanly release the primary amine under neutral-to-mildly basic conditions[1].

Reaction Workflow & Pathway

Two-step ethylamine linker installation via SN2 alkylation and Ing-Manske deprotection.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a self-validating system. In-process controls (e.g., LC-MS monitoring) are embedded to ensure the causality of each step is verified before proceeding to the next.

Protocol A: Sₙ2 Alkylation of a Phenolic Scaffold

Objective: Covalently attach the phthalimide-protected ethyl linker to a target phenol.

Materials:

-

Phenolic substrate (1.0 equiv)

-

2-(2-Iodoethyl)isoindoline-1,3-dione (1.2 equiv)

-

Potassium carbonate (K₂CO₃, anhydrous, 2.5 equiv)

-

N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the phenolic substrate in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) to the solution.

-

Causality: K₂CO₃ is a mild, insoluble base that deprotonates the phenol to generate the highly nucleophilic phenoxide ion without hydrolyzing the phthalimide ring (a competing side reaction if stronger bases like NaOH are used).

-

-

Reagent Addition: Add 2-(2-iodoethyl)isoindoline-1,3-dione (1.2 equiv) in one portion.

-

Reaction Execution: Heat the suspension to 60 °C under an inert nitrogen atmosphere. Stir for 4–8 hours.

-

Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the phenol mass and the appearance of the [M+H]⁺ corresponding to the phthalimide intermediate validates successful Sₙ2 displacement.

-

Workup: Cool the mixture to room temperature. Quench with distilled water (5 volumes) to precipitate the highly crystalline phthalimide intermediate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Ing-Manske Deprotection (Hydrazinolysis)

Objective: Cleave the phthalimide group to reveal the primary ethylamine.

Materials:

-

Phthalimide-protected intermediate (1.0 equiv)

-

Hydrazine hydrate (NH₂NH₂·H₂O, 64% or 98%, 3.0–5.0 equiv)

-

Ethanol (EtOH, absolute)

Step-by-Step Methodology:

-

Preparation: Suspend the intermediate in absolute ethanol (approx. 0.05 M).

-

Reagent Addition: Add hydrazine hydrate (3.0–5.0 equiv) dropwise at room temperature.

-

Reaction Execution: Reflux the mixture (approx. 80 °C) for 2–4 hours.

-

Validation: Monitor via TLC or LC-MS until the starting material is fully consumed.

-

Workup: Cool the reaction to 0 °C. The phthalhydrazide byproduct will precipitate as a white solid[2]. Filter the suspension through a Celite pad to remove the byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure. If the amine remains complexed as a salt, partition the residue between 1M NaOH and dichloromethane (DCM) to extract the free primary amine into the organic layer[2].

Quantitative Data & Optimization Matrices

To assist in experimental design, the following tables summarize the mechanistic advantages of the chosen reagents.

Table 1: Comparison of Alkyl Halide Leaving Groups for Linker Installation

| Reagent Derivative | Leaving Group | Relative Sₙ2 Reactivity | Typical Reaction Temp | Risk of Substrate Degradation |

| N-(2-Chloroethyl)phthalimide | Chloride (Cl⁻) | Low | 100–120 °C | High (due to thermal stress) |

| N-(2-Bromoethyl)phthalimide | Bromide (Br⁻) | Moderate | 80–100 °C | Moderate |

| 2-(2-Iodoethyl)isoindoline-1,3-dione | Iodide (I⁻) | High | 50–60 °C | Low (Ideal for PROTACs) |

Table 2: Comparison of Deprotection Reagents for Phthalimide Cleavage

| Deprotection Reagent | Mechanism | Primary Byproduct | Workup Complexity | Yield Profile |

| Hydrazine Hydrate | Ing-Manske (Hydrazinolysis) | Phthalhydrazide (Solid) | Low (Simple Filtration) | Excellent (>90%) |

| Methylamine (33% in EtOH) | Aminolysis | N-Methylphthalimide | Moderate (Requires chromatography) | Good (75-85%) |

| Ethylenediamine | Aminolysis | N-(2-aminoethyl)phthalimide | Moderate (Aqueous extraction needed) | Good (80%) |

| Strong Acid (HCl/H₂O) | Hydrolysis | Phthalic Acid | High (Harsh conditions, degrades ligands) | Poor for complex molecules |

Note: Hydrazine hydrate remains the gold standard due to the favorable precipitation of the phthalhydrazide byproduct, which drastically simplifies downstream purification[3].

References

-

Curley, O. M. S., McCormick, J. E., McElhinney, R. S., & McMurry, T. B. H. "Intermediates in the Ing-Manske reaction". Arkivoc 2003 (vii) 180-189. Available at:[Link]

Sources

Application Note: Alkylation of Amines with N-(2-Iodoethyl)phthalimide – Protocols and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals. Scope: This application note details the theoretical principles, comparative advantages, and step-by-step experimental protocols for the synthesis of ethylenediamine derivatives via the alkylation of amines with N-(2-iodoethyl)phthalimide.

Introduction & Mechanistic Causality

The synthesis of primary amines and ethylenediamine pharmacophores is a cornerstone of medicinal chemistry. Direct alkylation of primary amines or ammonia with simple alkyl halides is notoriously inefficient due to over-alkylation, which yields a complex mixture of secondary, tertiary, and quaternary ammonium salts[1].

To circumvent this, the Gabriel Synthesis employs the phthalimide anion as a protected ammonia surrogate[2]. By utilizing bifunctional reagents like N-(2-iodoethyl)phthalimide , researchers can append a protected 2-aminoethyl chain to a target nucleophile in a highly controlled manner.

The Causality of Reagent Selection

The reaction proceeds via a bimolecular nucleophilic substitution (

Iodine is a vastly superior leaving group compared to bromine or chlorine[3]. Because the iodine atom has a large atomic radius, its electron cloud is highly polarizable, and the carbon-iodine (C-I) bond is relatively weak. This lowers the activation energy of the

Comparative Data: Halide Leaving Groups

When designing an alkylation workflow, selecting the correct N-(2-haloethyl)phthalimide derivative dictates the required reaction conditions. The data below summarizes the practical differences between the halogen leaving groups[4],[3].

| Alkylating Agent | Leaving Group | Relative Reactivity | Typical Reaction Temp | Risk of E2 Elimination |

| N-(2-Chloroethyl)phthalimide | Chloride ( | Low | 100–120 °C | High |

| N-(2-Bromoethyl)phthalimide | Bromide ( | Moderate | 80–100 °C | Moderate |

| N-(2-Iodoethyl)phthalimide | Iodide ( | High | RT–60 °C | Low |

Note: Because N-(2-iodoethyl)phthalimide is light-sensitive and less commercially abundant, it is frequently generated in situ from the cheaper bromo-derivative via the Finkelstein reaction[5].

Reaction Workflow Visualization

Workflow of amine alkylation and subsequent deprotection to yield ethylenediamine derivatives.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the researcher can definitively confirm the success of each transformation before proceeding to the next step.

Protocol A: N-Alkylation via In Situ Finkelstein Reaction

This protocol utilizes N-(2-bromoethyl)phthalimide and sodium iodide to generate the highly reactive iodo-electrophile in situ, maximizing reaction efficiency while minimizing the handling of light-sensitive intermediates[5].

Reagents & Equipment:

-

Target Amine (1.0 eq)

-

N-(2-Bromoethyl)phthalimide (1.1 eq)

-

Sodium Iodide (NaI, anhydrous) (0.5–1.0 eq)

-

Potassium Carbonate (

, anhydrous) (2.5 eq) -

N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 eq) in anhydrous DMF to achieve a 0.1–0.2 M concentration.

-

Base Addition: Add anhydrous

(2.5 eq) to the stirring solution.-

Causality: The heterogeneous inorganic base acts as an acid scavenger. As the

reaction proceeds, hydroiodic acid (HI) is generated. If not neutralized, HI will protonate the starting amine, destroying its nucleophilicity and halting the reaction.

-

-

Electrophile Activation: Add N-(2-bromoethyl)phthalimide (1.1 eq) followed immediately by NaI (0.5–1.0 eq).

-

Causality: NaI drives the Finkelstein reaction. The bromide is displaced by iodide to form N-(2-iodoethyl)phthalimide. The superior leaving group ability of iodide drastically accelerates the subsequent amine alkylation[3].

-

-

Reaction Execution: Purge the flask with inert gas (Nitrogen or Argon) and heat the mixture to 60 °C for 4–12 hours.

-

In-Process Validation: Monitor the reaction via TLC (UV 254 nm) and LC-MS.

-

Self-Validation: The starting N-(2-bromoethyl)phthalimide is strongly UV-active. Successful alkylation is confirmed when LC-MS shows the complete disappearance of the amine mass and the appearance of the

peak corresponding to the phthalimide-protected intermediate.

-

-

Workup: Cool the mixture to room temperature. Dilute heavily with Ethyl Acetate and wash the organic layer with distilled water (3x) and brine (1x).

-

Causality: Multiple water washes are mandatory to partition the DMF and inorganic salts into the aqueous phase, leaving the pure intermediate in the organic layer. Dry over

, filter, and concentrate.

-

Protocol B: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

To liberate the primary amine, the robust phthalimide protecting group must be cleaved. The Ing-Manske procedure utilizes hydrazine to achieve this under relatively mild conditions[1],[3].

Reagents & Equipment:

-

Phthalimide-Protected Intermediate (from Protocol A)

-

Hydrazine Hydrate (

, 64% or 80% solution) (3.0–5.0 eq) -

Absolute Ethanol

Step-by-Step Methodology:

-

Preparation: Dissolve the crude intermediate in absolute ethanol (0.1 M concentration) in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (3.0–5.0 eq) dropwise at room temperature.

-

Causality: Hydrazine is a potent

-effect nucleophile. It selectively attacks the sterically hindered imide carbonyls. The formation of a highly stable, 6-membered aromatic-like byproduct (phthalhydrazide) provides the thermodynamic driving force to irreversibly release the free primary amine[1].

-

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2–4 hours.

-

In-Process Validation: Monitor via TLC.

-

Self-Validation: The UV-active spot of the starting material will disappear. Stain the TLC plate with Ninhydrin and heat it; the appearance of a dark pink/purple spot at a lower

confirms the presence of the newly liberated primary amine.

-

-

Workup & Purification: Cool the reaction mixture to 0 °C in an ice bath.

-

Causality: Cooling maximizes the precipitation of the phthalhydrazide byproduct.

-

-

Filter the white suspension through a pad of Celite, washing the filter cake with cold ethanol. Concentrate the filtrate under reduced pressure. If a white residue persists, resuspend in minimal cold dichloromethane (DCM), filter again, and concentrate to yield the pure ethylenediamine derivative.

References

Sources

Application Note: 2-(2-Iodoethyl)isoindoline-1,3-dione in Radiopharmaceutical Synthesis

Introduction and Mechanistic Rationale

2-(2-Iodoethyl)isoindoline-1,3-dione (commonly known as N-(2-iodoethyl)phthalimide) is a highly versatile bifunctional precursor in positron emission tomography (PET) radiochemistry. Its primary application lies in the generation of 2-[18F]fluoroethylamine, a critical prosthetic group used to radiolabel macromolecules, peptides, and small molecules that cannot withstand direct radiofluorination[1].

Causality in Molecular Design: As a Senior Application Scientist, it is crucial to understand why this specific molecule is preferred over its analogs. The structural design of this precursor solves two fundamental challenges in radiochemistry:

-

The Leaving Group (Iodide): Compared to bromo- or tosyloxy- analogs, the iodo group possesses a larger atomic radius and higher polarizability. This makes it an exceptional leaving group for bimolecular nucleophilic substitution (SN2) by the "naked" [18F]fluoride ion. The enhanced reactivity allows for lower reaction temperatures and shorter times, which is critical for minimizing the thermal degradation of sensitive precursors and maximizing the decay-corrected yield of the short-lived 18F isotope (t1/2 = 109.7 min)[2].

-

The Protecting Group (Phthalimide): Primary amines are highly nucleophilic and prone to oxidation or self-alkylation under the harsh, basic conditions of radiofluorination. The phthalimide moiety acts as a robust, sterically hindered protecting group that is entirely stable during the SN2 fluorination but can be rapidly and quantitatively cleaved via hydrazinolysis (Gabriel synthesis mechanism) to liberate the free amine[3].

Experimental Protocols: Self-Validating Workflows

Workflow A: Synthesis of 2-[18F]Fluoroethylamine (Prosthetic Group)

This workflow describes the two-step radiosynthesis of 2-[18F]fluoroethylamine. To ensure a self-validating system, an intermediate Solid Phase Extraction (SPE) step is integrated. This removes unreacted [18F]fluoride before deprotection, preventing downstream side reactions and allowing independent verification of the intermediate's radiochemical yield (RCY).

Step 1: Radiofluorination

-

Azeotropically dry aqueous [18F]fluoride (typically 1–10 GBq) using Kryptofix 2.2.2 (K2.2.2) and K2CO3 in anhydrous acetonitrile (MeCN) at 95°C under a stream of helium. Mechanistic note: K2.2.2 acts as a cryptand to sequester the potassium ion, leaving the fluoride ion highly nucleophilic in the aprotic solvent.

-

Add 2-(2-iodoethyl)isoindoline-1,3-dione (5.0 mg) dissolved in 0.5 mL of anhydrous MeCN to the dried [18F]KF/K2.2.2 complex.

-

Incubate the reaction vessel at 85°C for 10 minutes.

-

Quench the reaction with 1 mL of HPLC-grade water and pass the mixture through a pre-conditioned C18 Sep-Pak cartridge. The intermediate, N-(2-[18F]fluoroethyl)phthalimide, is retained on the cartridge while unreacted fluoride passes through to the waste.

Step 2: Deprotection (Hydrazinolysis)

-

Elute the intermediate from the C18 cartridge into a new reaction vial using 0.5 mL of ethanol.

-

Add 50 µL of hydrazine hydrate (N2H4·H2O).

-

Heat the mixture at 70°C for 15 minutes to cleave the phthalimide group, yielding 2-[18F]fluoroethylamine and the byproduct phthalhydrazide.

-

Purify the final prosthetic group via semi-preparative radio-HPLC or distillation prior to subsequent peptide coupling[1].

Two-step radiosynthesis of 2-[18F]fluoroethylamine via nucleophilic substitution and hydrazinolysis.

Workflow B: Direct Alkylation for Pharmacophore Derivatization

When synthesizing novel PET tracers, researchers often need to install an ethylamine linker onto a phenol or secondary amine. 2-(2-Iodoethyl)isoindoline-1,3-dione can be used to first alkylate the pharmacophore, followed by deprotection and subsequent radiofluorination of the amine (e.g., via a secondary prosthetic group or conversion to an azide for click chemistry)[4].

Step-by-Step Alkylation:

-

Dissolve the target pharmacophore (1.0 eq) and 2-(2-iodoethyl)isoindoline-1,3-dione (1.2 eq) in anhydrous DMF.

-

Add a mild base, such as K2CO3 (2.0 eq), to deprotonate the target nucleophile.

-

Stir at 90°C for 4–6 hours under an inert argon atmosphere.

-

Extract with ethyl acetate/water, dry the organic layer over MgSO4, and purify via flash chromatography to isolate the phthalimide-protected intermediate.

-

Reflux the intermediate with hydrazine hydrate in ethanol for 2 hours to yield the aminoethyl-functionalized pharmacophore.

Alkylation of a target pharmacophore using 2-(2-iodoethyl)isoindoline-1,3-dione and deprotection.

Quantitative Data and Reaction Parameters

To facilitate reproducibility, the optimal stoichiometric and thermodynamic parameters for both workflows are summarized below.

Table 1: Summary of Optimized Reaction Conditions

| Parameter | Workflow A: Radiofluorination | Workflow A: Deprotection | Workflow B: Alkylation |

| Reagent / Precursor | 2-(2-Iodoethyl)isoindoline-1,3-dione | N-(2-[18F]Fluoroethyl)phthalimide | Target Pharmacophore + Precursor |

| Amount | 5.0 mg (16.6 µmol) | Tracer scale (n.c.a.) | 1.0 eq / 1.2 eq |

| Solvent | Anhydrous MeCN (0.5 mL) | Ethanol (0.5 mL) | Anhydrous DMF (Varies) |

| Catalyst / Base | K2.2.2 / K2CO3 | None | K2CO3 (2.0 eq) |

| Deprotecting Agent | N/A | Hydrazine Hydrate (50 µL) | Hydrazine Hydrate (Excess) |

| Temperature | 85°C | 70°C | 90°C |

| Time | 10 minutes | 15 minutes | 4–6 hours |

| Expected Yield | >80% (RCY, decay-corrected) | >90% (Conversion) | 65–85% (Chemical Yield) |

Quality Control and Troubleshooting

-

Moisture Sensitivity: The SN2 radiofluorination is highly sensitive to water. Ensure the [18F]KF/K2.2.2 complex is thoroughly dried via repeated azeotropic distillation with anhydrous MeCN. Trace water will heavily solvate the fluoride ion, drastically reducing its nucleophilicity and leading to low radiochemical yields.

-

Hydrazine Toxicity and Removal: Hydrazine is highly toxic and reactive. In Workflow A, it is imperative to strictly purify the final 2-[18F]fluoroethylamine via radio-HPLC or solid-phase extraction to ensure no residual hydrazine is carried over into subsequent peptide coupling steps, which would cause severe side reactions (e.g., hydrazide formation).

References

-

Becaud, J., et al. (2009). Direct One-Step 18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjugate Chemistry, 20(12), 2254-2261.

-

Glaser, M., et al. (2013). Use of 2-[18F]fluoroethylazide for the Staudinger ligation – Preparation and characterisation of GABAA receptor binding 4-quinolones. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 436-441.

-

Kachur, A. V., et al. (1997). Synthesis of [18F]fluoroetanidazole: a potential new tracer for imaging hypoxia. Nuclear Medicine and Biology, 24(8), 755-760.

-

National Center for Biotechnology Information (2005). [18F]Fluoroetanidazole - Molecular Imaging and Contrast Agent Database (MICAD). NCBI Bookshelf.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of [18F]fluoroetanidazole: a potential new tracer for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [18F]Fluoroetanidazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Synthesis of 123I/124I-Labeled Ethyl-Phthalimide Derivatives

Executive Summary

This application note details the synthesis of N-ethyl-phthalimide derivatives radiolabeled with Iodine-123 (SPECT) or Iodine-124 (PET). These scaffolds are critical in the development of radiotracers for Sigma-1 receptor mapping , amyloid plaque imaging , and as prosthetic groups for labeling larger biomolecules.

Two distinct labeling strategies are presented based on the required position of the radioiodine:

-

Method A (Aromatic Labeling): Oxidative destannylation for high-stability, high-specific-activity receptor ligands.

-

Method B (Aliphatic Labeling): Nucleophilic exchange on the ethyl side-chain for linker-based applications.

Key Technical Insight: The phthalimide moiety is susceptible to alkaline hydrolysis (opening to phthalamic acid).[1] Therefore, all protocols described herein utilize pH-controlled quenching and purification steps to maintain ring integrity.

Strategic Overview: Isotope & Regiochemistry

Isotope Selection

| Isotope | Half-Life | Decay Mode | Clinical Application | Shielding Requirement |

| 13.2 hours | EC / | SPECT (Neurology/Oncology) | Standard Lead (Pb) | |

| 4.18 days | PET (Quantification/Theranostics) | High-Energy Tungsten/Lead |

Regiochemistry & Metabolic Stability

-

Aromatic Iodine (Ring): Preferred for receptor binding ligands. The C-I bond on the phthalimide ring is metabolically robust against deiodinases in vivo.

-

Aliphatic Iodine (Ethyl Chain): Often used when the phthalimide is a pendant group. The C(sp3)-I bond is more susceptible to in vivo deiodination than the aromatic counterpart.

Method A: Oxidative Destannylation (Aromatic Labeling)

Objective: Synthesis of 4-[

Reaction Mechanism

The reaction proceeds via electrophilic substitution. The oxidant generates an electrophilic iodine species (I

Figure 1: Electrophilic radioiododestannylation mechanism.

Protocol Steps

Reagents:

-

Precursor: 4-(Trimethylstannyl)-N-ethylphthalimide (50 µg in 50 µL EtOH).

-

Radioisotope: [

I]NaI or [ -

Oxidant: Chloramine-T (1 mg/mL in water) OR Peracetic acid (32% in dilute acetic acid).

-

Quench: Sodium metabisulfite (Na

S

Step-by-Step Workflow:

-

Acidification: Add 10 µL of 1 M HCl to the [

I]NaI solution to neutralize the NaOH stabilizer (Target pH 4.5–5.5). Crucial: Phthalimides are stable here, but basic pH causes ring opening. -

Addition: Add the precursor solution (50 µL) to the reaction vial.

-

Oxidation: Add 10 µL of Chloramine-T solution. Vortex immediately.

-

Incubation: React at Room Temperature (RT) for 2–5 minutes.

-

Note: Extended time increases the risk of side reactions (chlorination).

-

-

Quenching: Add 10 µL of Sodium Metabisulfite to neutralize excess oxidant.

-

Neutralization: Add saturated NaHCO

carefully to adjust pH to ~7.0 prior to HPLC injection.

Troubleshooting (Self-Validating)

-

Low Yield (<40%): Check the pH of the reaction mixture. If pH > 7, the electrophilic iodine species (HOI/H

OI -

Impurity Formation: If a peak appears at the retention time of the chloro-derivative, reduce Chloramine-T concentration or switch to Iodo-Gen (solid phase oxidant) for a milder reaction.

Method B: Nucleophilic Substitution (Aliphatic Labeling)

Objective: Synthesis of N-(2-[

Protocol Steps

Reagents:

-

Precursor: N-(2-Tosyloxyethyl)phthalimide (2 mg).

-

Solvent: Dry Acetonitrile (MeCN) or DMF.

-

Catalyst: Tetrabutylammonium hydroxide (TBAOH) or Kryptofix 2.2.2 (optional for phase transfer).

Step-by-Step Workflow:

-

Drying: Evaporate [

I]NaI to dryness under a stream of nitrogen at 90°C. Azeotrope with MeCN (3 x 200 µL) to remove water. Moisture severely inhibits nucleophilic substitution. -

Reaction: Dissolve precursor in 300 µL dry MeCN and add to the dried activity.

-

Heating: Seal the vial and heat at 95°C for 15–20 minutes .

-

Cooling & Dilution: Cool to RT and dilute with 1 mL water (or HPLC mobile phase).

Purification & Quality Control

HPLC Purification

Given the lipophilicity of ethyl-phthalimides, Reverse Phase (RP-HPLC) is the standard.

-

Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 250 x 4.6 mm.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: Acetonitrile.[2]

-

Gradient: 20% B to 80% B over 20 minutes.

-

-

Detection: UV (254 nm) and Gamma/Positron detector.

Critical Control Point: The phthalimide ring absorbs strongly at 254 nm. Ensure separation between the hydrolyzed byproduct (phthalamic acid, elutes early) and the intact radiotracer.

Quality Control Parameters

| Parameter | Acceptance Criteria | Method |

| Radiochemical Purity | > 95% | HPLC / Radio-TLC |

| Specific Activity | > 37 GBq/µmol (1 Ci/µmol) | UV Mass determination |

| pH | 6.5 – 7.5 | pH Strip |

| Chemical Purity | No precursor / oxidant peaks | UV-HPLC |

Workflow Diagram

Figure 2: General operational workflow for radiolabeling and purification.

References

-

John, C. S., et al. (1997). "Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents." Nuclear Medicine and Biology.

- Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Springer.

- Musachio, J. L., et al. (1994). "Synthesis and radiolabeling of iodinated phthalimides." Journal of Labelled Compounds and Radiopharmaceuticals.

-

Guilloteau, D., et al. (1997). "Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison." European Journal of Nuclear Medicine.

-

BenchChem. "Application Notes and Protocols for Phthalimide Deprotection." (Reference for stability/hydrolysis conditions).